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For Researchers, Scientists, and Drug Development Professionals

GSK2636771, a selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, has

been the subject of multiple clinical investigations to evaluate its efficacy and safety as both a

monotherapy and in combination with other anti-cancer agents. This guide provides a

comprehensive comparison of the clinical trial results of GSK2636771 monotherapy versus its

use in combination therapies, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the PI3K/AKT
Pathway
GSK2636771 exerts its anti-tumor effects by selectively inhibiting the p110β catalytic subunit of

PI3K. This inhibition is particularly relevant in tumors with a loss of the tumor suppressor

protein PTEN, which normally acts as a negative regulator of the PI3K/AKT/mTOR signaling

pathway.[1] In PTEN-deficient tumors, the PI3K pathway is often constitutively active,

promoting cell growth, survival, and proliferation. By blocking PI3Kβ, GSK2636771 aims to

downregulate this aberrant signaling, leading to tumor growth inhibition and apoptosis.[1]
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Diagram 1: PI3K/AKT Signaling Pathway Inhibition by GSK2636771.

Clinical Efficacy: Monotherapy vs. Combination
Therapy
Clinical trials have explored GSK2636771 as a single agent and in combination with various

cancer therapies. The data suggests that while monotherapy shows modest activity,

combination strategies may offer enhanced anti-tumor effects in specific patient populations.

Table 1: Efficacy of GSK2636771 Monotherapy in
Advanced Solid Tumors
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Clinical
Trial

Patient
Population

N
Objective
Response
Rate (ORR)

Disease
Control
Rate (DCR)

Notable
Outcomes

First-in-

Human

(NCT014580

67)

PTEN-

deficient

advanced

solid tumors

65

1 Partial

Response

(CRPC

patient with

PIK3CB

amplification)

32% Stable

Disease

Prolonged

stable

disease

observed in

several

patients.[2]

CRPC: Castration-Resistant Prostate Cancer

Table 2: Efficacy of GSK2636771 Combination Therapies

Clinical
Trial

Combinat
ion

Patient
Populatio
n

N ORR

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Phase 1b/2

(NCT0261

5730)

GSK26367

71 +

Paclitaxel

PTEN-

deficient

advanced

gastric

cancer

42 17.9% 12.1 weeks 33.4 weeks

Phase I

(NCT0221

5096)

GSK26367

71 +

Enzalutami

de

PTEN-

deficient

mCRPC

36 3% (1 PR)

50% non-

PD rate at

12 weeks

-

Phase I/II

(NCT0145

8067

cohort)

GSK26367

71 +

Pembrolizu

mab

PTEN loss

mCRPC
12

18.2% (2

PRs)
-

Durable

responses

observed
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mCRPC: metastatic Castration-Resistant Prostate Cancer; PR: Partial Response; PD:

Progressive Disease

The combination of GSK2636771 with paclitaxel in PTEN-deficient advanced gastric cancer

demonstrated encouraging clinical activity.[3] Similarly, when combined with pembrolizumab in

patients with PTEN loss mCRPC, the therapy showed promising preliminary antitumor activity

and durable responses.[4] The combination with enzalutamide in PTEN-deficient mCRPC

showed acceptable safety and tolerability, but with limited antitumor activity.[5]

Safety and Tolerability Profile
The safety profile of GSK2636771, both as a monotherapy and in combination, has been

manageable. Dose-limiting toxicities and common adverse events are summarized below.

Table 3: Safety Profile of GSK2636771 Monotherapy and
Combination Therapies

Therapy
Recommended
Phase II Dose
(RP2D)

Dose-Limiting
Toxicities (DLTs)

Common Adverse
Events (Grade ≥3 in
brackets)

Monotherapy 400 mg once daily
Hypophosphatemia,

Hypocalcemia

Diarrhea (48%),

Nausea (40%),

Vomiting (31%)

+ Paclitaxel 200 mg once daily
Hypocalcemia (Grade

3)

Neutropenia (38.1%),

Peripheral neuropathy

(28.8%), Anorexia

(21.4%)

+ Enzalutamide 200 mg once daily Hypocalcemia -

+ Pembrolizumab 200 mg once daily
Hypophosphatemia

(G3), Rash (G3)

Diarrhea (33%), Rash

(42%)

Experimental Protocols and Methodologies
The clinical trials investigating GSK2636771 have generally followed a phased approach,

including dose-escalation and cohort expansion stages to determine safety, tolerability, and
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preliminary efficacy.
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Diagram 2: Generalized Experimental Workflow for GSK2636771 Clinical Trials.

Key Methodological Aspects:
Patient Population: A key inclusion criterion for many of these trials was the confirmation of

PTEN deficiency or loss in tumor tissue, reflecting the targeted mechanism of GSK2636771.

[2][5] Patients typically had advanced or metastatic solid tumors and had progressed on

standard therapies.

Study Design: The studies often employed a dose-escalation phase (e.g., a 3+3 design) to

identify the maximum tolerated dose and the recommended Phase II dose (RP2D).[6] This

was followed by a dose-expansion phase where more patients were treated at the RP2D to

further evaluate safety and efficacy.[6]

Dosing: GSK2636771 was administered orally once daily. The dosage varied between

monotherapy and combination therapy, with the RP2D being lower in some combination

settings to manage overlapping toxicities.

Efficacy Evaluation: Tumor responses were primarily assessed using the Response

Evaluation Criteria in Solid Tumors (RECIST 1.1).[2] Other endpoints included progression-

free survival (PFS), overall survival (OS), and disease control rate (DCR).

Safety Assessment: Safety and tolerability were monitored through the recording of adverse

events (AEs), graded according to the Common Terminology Criteria for Adverse Events

(CTCAE), and the identification of dose-limiting toxicities (DLTs).

Pharmacodynamics: The biological activity of GSK2636771 was assessed by measuring the

phosphorylation of downstream targets in the PI3K pathway, such as AKT, in tumor biopsies

and surrogate tissues like platelet-rich plasma.[2] A decrease in the phospho/total AKT ratio

was indicative of target engagement.[2]

Conclusion
The clinical development of GSK2636771 highlights a strategic shift from monotherapy to

combination approaches to enhance its therapeutic potential. While GSK2636771
monotherapy has shown a manageable safety profile and evidence of target engagement, its

single-agent efficacy appears limited. In contrast, combination therapies, particularly with
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chemotherapy (paclitaxel) and immunotherapy (pembrolizumab), have demonstrated more

promising anti-tumor activity in biomarker-selected patient populations (PTEN-deficient/loss).

These findings underscore the importance of rational combination strategies to overcome

resistance and improve outcomes for patients with tumors harboring PI3K pathway alterations.

Further clinical investigation is warranted to validate these combination approaches and to

identify predictive biomarkers to optimize patient selection.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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